Didecyl maleate
Description
Didecyl maleate (CAS No. 45298-06-4) is a diester derived from maleic acid and decyl alcohol. Its molecular formula is C24H44O4, characterized by two decyl (C10) alkyl chains esterified to the maleic acid backbone . This compound is synthesized via esterification of maleic anhydride with decyl alcohol, often catalyzed by solid acids or other catalysts . This compound is primarily utilized in industrial applications, such as lubricant additives and polymer production, where its long alkyl chains enhance solubility in nonpolar matrices and improve viscosity-modifying properties .
Properties
CAS No. |
45298-06-4 |
|---|---|
Molecular Formula |
C24H44O4 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
didecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C24H44O4/c1-3-5-7-9-11-13-15-17-21-27-23(25)19-20-24(26)28-22-18-16-14-12-10-8-6-4-2/h19-20H,3-18,21-22H2,1-2H3/b20-19- |
InChI Key |
BVVRPLNLVUMGSL-VXPUYCOJSA-N |
SMILES |
CCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCC |
Other CAS No. |
6290-56-8 45298-06-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Dialkyl Maleates
Viscosity Index Improvers
In lubricant formulations, didecyl maleate copolymers (e.g., with styrene or vinyl acetate) outperform shorter-chain analogues. Studies show:
- Efficiency increases with alkyl chain length : this compound-styrene copolymers (M3S) exhibit superior viscosity index (VI) improvement compared to dibutyl (M1S) or dioctyl (M2S) variants due to higher molecular weight and chain entanglement .
- Styrene vs. vinyl acetate copolymers : Styrene-based copolymers provide better VI enhancement than vinyl acetate, attributed to stiffer polymer backbones .
Plasticizers and Coatings
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